molecular formula C11H13BrF2N2 B1415912 5'-Bromo-4,4-difluoro-3'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl CAS No. 2026536-59-2

5'-Bromo-4,4-difluoro-3'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl

Cat. No. B1415912
CAS RN: 2026536-59-2
M. Wt: 291.13 g/mol
InChI Key: GQEZQADQZHEBFM-UHFFFAOYSA-N
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Description

5-Bromo-4,4-difluoro-3'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl (5-Br-4,4-DF-3'-Me-TH-2H-[1,2']bipy) is a small molecule that has recently been gaining attention in the scientific community due to its potential applications in various areas of research. It is a heterocyclic compound containing two nitrogen atoms and a ring of five carbon atoms, and is known to be highly reactive and photostable. This molecule has the potential to be used in a variety of research applications, including drug discovery, organic synthesis, and biochemistry.

Scientific Research Applications

Synthesis Approaches

Several studies have outlined various synthesis methods for complex chemical compounds, which could potentially include compounds similar to "5'-Bromo-4,4-difluoro-3'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl." For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a component of potent dopamine and serotonin receptors antagonists, involved reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine, demonstrating a method for constructing complex molecular structures that may be relevant to the synthesis of the compound (Hirokawa, Horikawa, & Kato, 2000).

Chemical Reactions and Properties

The reactivity and chemical properties of related compounds provide insight into potential applications and behaviors of "5'-Bromo-4,4-difluoro-3'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl." For example, the study on the relative electron-releasing power of a singly bound and the electron-attracting power of a doubly bound nitrogen atom in the same five-membered ring highlights the complex interactions within bipyridyl structures, which could influence the chemical behavior of the compound (Barlin, 1967).

Potential Applications

Catalytic Activities

The study on architecture of supramolecular metal complexes for photocatalytic CO2 reduction using ruthenium-rhenium binuclear and tetranuclear complexes, where bipyridyl ligands played a crucial role, suggests potential photocatalytic applications for bipyridyl-based compounds. This could imply that "5'-Bromo-4,4-difluoro-3'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl" may find use in similar catalytic or photocatalytic applications, contributing to environmental sustainability efforts (Gholamkhass et al., 2005).

Synthetic Utility in Organic Chemistry

The efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions, which includes the use of bipyridyl compounds, underscores the utility of such structures in the synthesis of complex organic molecules. This reflects the potential of "5'-Bromo-4,4-difluoro-3'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl" in facilitating the development of new chemical entities with significant biological or material properties (Ahmad et al., 2017).

properties

IUPAC Name

5-bromo-2-(4,4-difluoropiperidin-1-yl)-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF2N2/c1-8-6-9(12)7-15-10(8)16-4-2-11(13,14)3-5-16/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEZQADQZHEBFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N2CCC(CC2)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Bromo-4,4-difluoro-3'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5'-Bromo-4,4-difluoro-3'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl
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5'-Bromo-4,4-difluoro-3'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl
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5'-Bromo-4,4-difluoro-3'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl

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